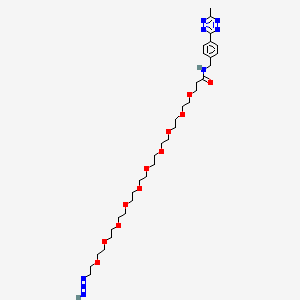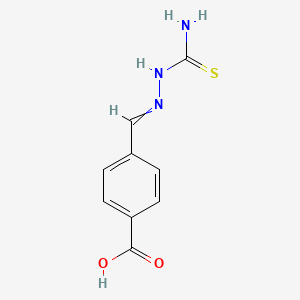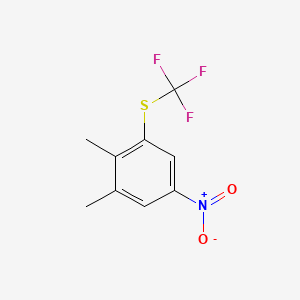
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene: is an organic compound with the molecular formula C9H8F3NO2S It is characterized by the presence of two methyl groups, a nitro group, and a trifluoromethylthio group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene typically involves the nitration of 1,2-dimethyl-3-(trifluoromethylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethylthio group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethylthio group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 1,2-dimethyl-5-amino-3-(trifluoromethylthio)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of 1,2-dicarboxy-5-nitro-3-(trifluoromethylthio)benzene.
Applications De Recherche Scientifique
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical compounds.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The trifluoromethylthio group can influence the compound’s lipophilicity and stability. These properties can modulate the compound’s interactions with molecular targets and pathways, such as enzymes or receptors, in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-5-nitrobenzene: Lacks the trifluoromethylthio group, resulting in different chemical and physical properties.
1,2-Dimethyl-3-(trifluoromethylthio)benzene:
1,2-Dimethyl-5-amino-3-(trifluoromethylthio)benzene:
Uniqueness
1,2-Dimethyl-5-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethylthio group on the benzene ring imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability. These characteristics make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3NO2S |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
1,2-dimethyl-5-nitro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3NO2S/c1-5-3-7(13(14)15)4-8(6(5)2)16-9(10,11)12/h3-4H,1-2H3 |
Clé InChI |
UWBNGLLQAPVUTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)SC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


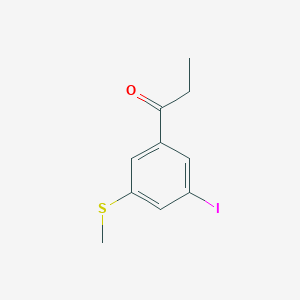
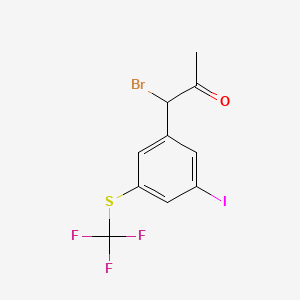

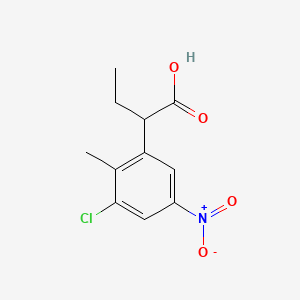



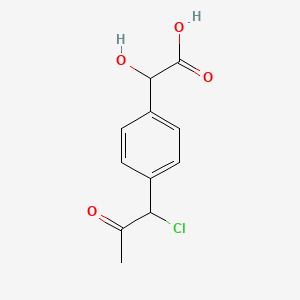
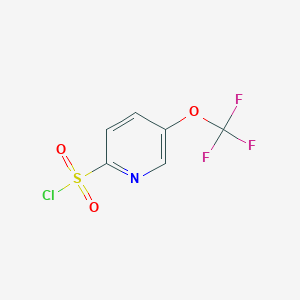
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)

